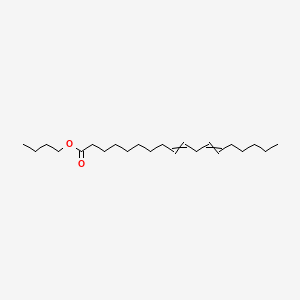
Butyl octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl octadeca-9,12-dienoate is a natural product found in Paxillus involutus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-tumor Studies
Butyl octadeca-9,12-dienoate has been synthesized for potential applications in anti-tumor studies. For instance, a study by Mustafa et al. (2007) developed an efficient synthesis of di-, hexa-, and octa-esters (octadeca-Z-9,12-dienoates, linoleates) from natural polyphenols. However, these esterified compounds were found inactive in inhibiting the growth of human cancer cell lines in vitro (Mustafa, Khan, Ferreira, & Khan, 2007).
Application in Liquid Crystals
The compound has also been explored in the field of liquid crystals. Hagar et al. (2019) synthesized new groups of azobenzene liquid crystals, including this compound, from naturally occurring fatty acids. These compounds exhibited low melting temperatures and formed Smectic A phases, indicating potential applications in materials science (Hagar, Ahmed, & Alhaddad, 2019).
Biological Functions in Food and Pharmaceuticals
Jang et al. (2009) investigated the biological functions of a synthetic compound, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from gallic acid and linoleic acid ester. The study found that this compound exhibited strong effects on cancer cell proliferation inhibition and comparable biological activities to gallic acid and tocopherol, suggesting its potential use in food, pharmaceuticals, and cosmetics (Jang, Lee, Lee, Kim, Son, An, & Jo, 2009).
Antidiabetic Potential
In a study by Momin and Yeligar (2022), a compound isolated from Coccinia grandis, identified as (9Z, 12Z)-octadeca-9, 12-dienoic acid, demonstrated remarkable inhibition of alpha-amylase in vitro, indicating potential antidiabetic applications (Momin & Yeligar, 2022).
Antifungal and Antifilarial Properties
Metuge et al. (2014) isolated linoleic acid or (9Z,12Z)-octadeca-9,12-dienoic acid from Cyperus articulatus and found it to have significant antifilarial activity, providing a lead for antifilarial drug development (Metuge, Babiaka, Mbah, Ntie‐Kang, Ayimele, & Cho-Ngwa, 2014).
Eigenschaften
CAS-Nummer |
2634-45-9 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
butyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3 |
InChI-Schlüssel |
SVGGKWILBMPIJV-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




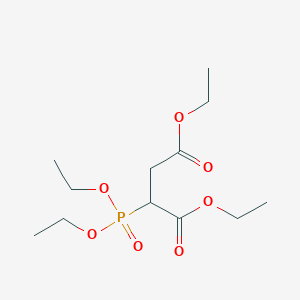
![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)
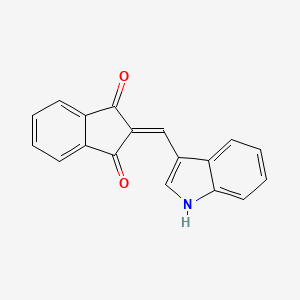
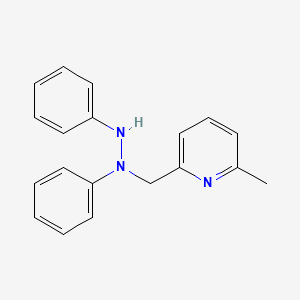
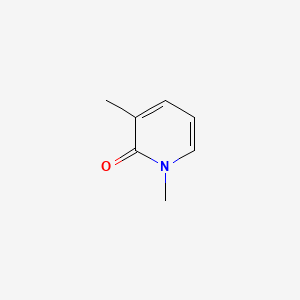
![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)
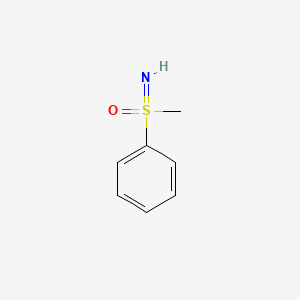
![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)
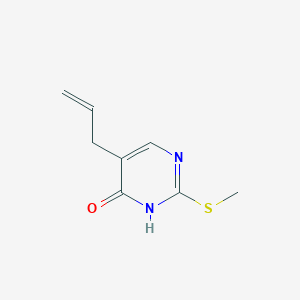


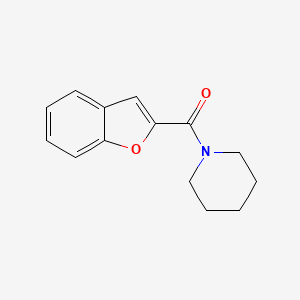
![5-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B1617485.png)